![molecular formula C21H21N3O2S B2411937 N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896377-70-1](/img/structure/B2411937.png)
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide
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Description
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide, also known as MTED, is a chemical compound that has been widely studied in scientific research. MTED is a member of the oxalamide family and has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. In the case of our compound, it has been synthesized and characterized. Notably, compounds 9b, 9e, 9m, and 9o exhibited growth inhibition against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. Their minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 μg/ml. Additionally, some derivatives (e.g., 9a, 9b, 9d, 9j, 9k, 9p, and 9n) demonstrated antifungal activity against strains like Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and *Aspergillus fumigatus .
Anti-Inflammatory Potential
Thiazole-containing compounds have been explored for their anti-inflammatory effects. While specific data on our compound are limited, the presence of the thiazole ring system suggests potential anti-inflammatory activity .
Antiviral Properties
Although not directly studied for antiviral effects, compounds with thiazole moieties have been investigated as antiviral agents. Further research could explore this aspect for our compound .
Antitumor Activity
Thiazole derivatives are known for their antitumor properties. While more studies are needed, our compound may exhibit similar effects .
Herbicide and Fungicide Applications
Thiazole-containing compounds have been used as herbicides and fungicides. Although specific data on our compound are scarce, it falls within this class of molecules .
TRPV1 Antagonism
Thiazole analogues have been proposed as novel adenosine A1 and A3 receptor antagonists. Our compound could potentially be explored in this context .
GSTpi Inhibition
Replacement of the carboxyl group of ethacrynic acid (EA) by a heterocyclic thiazole led to improved inhibition of GSTpi activity. Our compound’s structural features suggest it could be relevant in this area .
properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-6-8-16(9-7-14)21-24-18(13-27-21)10-11-22-19(25)20(26)23-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDAYGOXHWVVEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide |
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